molecular formula C18H26N2O4 B2829952 N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-12-5

N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No. B2829952
CAS RN: 1396889-12-5
M. Wt: 334.416
InChI Key: LIVLWFROQNHONT-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds with enzymes and proteins . The molecule also contains a methoxy group (-OCH3) and a phenethyl group (C6H5CH2CH2-), which are common in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carboxamide group and the construction of the bicyclic structure. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a bicyclic structure (6,8-dioxa-2-azaspiro[3.5]nonane), which is a type of structure found in many biologically active compounds . The presence of oxygen and nitrogen atoms within the ring structure could potentially allow for interesting chemical properties and reactivities .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds related to N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide have been evaluated for their antiviral activities, particularly against influenza viruses. A study described the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds showing potent inhibitor effects against influenza A and B viruses, acting as fusion inhibitors to prevent viral entry into host cells (Göktaş et al., 2012).

Material Science and Corrosion Inhibition

Research in material science has investigated spirocyclopropane derivatives, including structures related to the compound , for their potential as corrosion inhibitors. These studies suggest that such compounds can provide effective protection for metals in corrosive environments, highlighting their potential in developing environmentally friendly corrosion prevention technologies (Chafiq et al., 2020).

Chemical Synthesis and Drug Development

The unique structural features of spirocyclic compounds, including azaspiro[4.5]decanes, have been exploited in the synthesis of novel chemical entities with potential therapeutic applications. These compounds have been synthesized as intermediates for further chemical modifications, aiming to develop new anti-inflammatory, analgesic, and possibly anticancer drugs, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Abu‐Hashem et al., 2020).

Electrochemical and Electrochromic Materials

Spirocyclic compounds have also been explored for their electrochemical properties, with research focusing on the synthesis of aromatic polyamides containing triphenylamine moieties for application in electrochromic devices. These materials exhibit promising electrochromic properties, making them suitable for use in electronic displays, smart windows, and other applications requiring color changeable materials (Liou & Chang, 2008).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2)23-12-18(13-24-17)10-20(11-18)16(21)19-9-8-14-4-6-15(22-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVLWFROQNHONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NCCC3=CC=C(C=C3)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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